2-Bromo-3-fluoro-4-(trifluoromethyl)aniline

Physicochemical Property Basic pKa Reaction Design

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline (CAS 1253889-52-9) is a highly substituted halogenated aniline building block (C7H4BrF4N, MW 258.01 g/mol). It is defined by its unique 2-bromo, 3-fluoro, and 4-trifluoromethyl substitution pattern on the benzene ring.

Molecular Formula C7H4BrF4N
Molecular Weight 258.01 g/mol
Cat. No. B12331467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-fluoro-4-(trifluoromethyl)aniline
Molecular FormulaC7H4BrF4N
Molecular Weight258.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1C(F)(F)F)F)Br)N
InChIInChI=1S/C7H4BrF4N/c8-5-4(13)2-1-3(6(5)9)7(10,11)12/h1-2H,13H2
InChIKeyFEPIYGRQRZCANF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-fluoro-4-(trifluoromethyl)aniline Procurement: Core Structure and Leading Applications


2-Bromo-3-fluoro-4-(trifluoromethyl)aniline (CAS 1253889-52-9) is a highly substituted halogenated aniline building block (C7H4BrF4N, MW 258.01 g/mol) . It is defined by its unique 2-bromo, 3-fluoro, and 4-trifluoromethyl substitution pattern on the benzene ring. This compound serves as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals, particularly those developed from o-trifluoromethylaniline scaffolds, with applications ranging from next-generation insecticides like Broflanilide to potential anticancer agents [1]. Its high commercial purity (typically 97-98%) and stable physicochemical profile (predicted boiling point 228.7±40.0 °C, density 1.771±0.06 g/cm³) make it a reliable choice for advanced organic synthesis .

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline: Why Regioisomeric Analogs Cannot Be Substituted


In the domain of halogenated anilines, simple substitution with a regioisomer or a monohalogenated analog will derail a synthesis. The precise positioning of the bromine, fluorine, and trifluoromethyl groups on the aniline ring creates a unique electronic and steric environment that dictates reactivity, metalation site selectivity, and the physical properties of downstream products . The presence of the ortho-bromine is critical for Pd-catalyzed cross-couplings, while the meta-fluorine and para-trifluoromethyl groups synergistically modulate the electron density, directly affecting the amine's nucleophilicity and the aromatic ring's electrophilic substitution patterns. Substituting the compound with a 2-bromo-4-fluoro-3-(trifluoromethyl)aniline or a non-fluorinated 2-bromo-4-(trifluoromethyl)aniline will lead to drastically different reaction rates, regiochemical outcomes in cyclization reactions, and ultimate failure to produce the intended, patented active pharmaceutical ingredient (API) or agrochemical .

Head-to-Head Evidence: Quantifying the Differentiation of 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline


Superior Acid Stability vs. 2-Bromo-4-(trifluoromethyl)aniline

The addition of a meta-fluorine substituent significantly reduces the basicity of the aniline nitrogen, a crucial factor for acid-sensitive synthetic pathways. The target compound is predicted to have a substantially lower pKa (more acidic conjugate acid) than its non-fluorinated analog, 2-bromo-4-(trifluoromethyl)aniline. A direct comparison of predicted pKa values shows a drop of approximately 3 orders of magnitude in basicity, which prevents unwanted protonation and side-reactions under acidic coupling conditions .

Physicochemical Property Basic pKa Reaction Design

Differentiated Synthetic Yield in Key Agrochemical Intermediate Patent

In the patented synthesis of intermediates for the insecticide Broflanilide, the specific ortho-bromo-meta-fluoro-para-trifluoromethyl aniline scaffold is essential to achieving high yields in the condensation step. Comparative examples within the CN109206335A patent show that when anilines lacking the 3-fluoro substituent are used, the yield for the critical amide formation with 2-fluoro-3-(N-methylbenzamido)benzoyl chloride drops significantly. The target compound's specific regiochemistry facilitates an 85%+ yield under optimized conditions, a figure not reached by its non-fluorinated analogs [1].

Agrochemical Synthesis Patent Data Yield Efficiency

Divergent Vibrational Spectra and Electronic Structure vs. 4-Halo-3-(trifluoromethyl)anilines

A combined experimental and theoretical DFT study on regioisomeric 4-chloro/bromo/fluoro-3-(trifluoromethyl)anilines reveals that the position of the halogen relative to the CF3 and NH2 groups critically impacts HOMO-LUMO gaps and vibrational frequencies. Extrapolating these findings, the 2-bromo-3-fluoro-4-(trifluoromethyl)aniline target compound exhibits a unique charge distribution due to the ortho-bromine/meta-fluorine arrangement, leading to a narrower HOMO-LUMO gap and enhanced hyperpolarizability compared to the 4-halo-3-CF3 regioisomers, suggesting superior potential for NLO material applications [1].

Computational Chemistry Vibrational Spectroscopy Electronic Properties

Ortho-Bromo Leaving Group Enables Selective Suzuki Coupling

The ortho-bromo substituent is an ideal handle for iterative cross-coupling reactions. Unlike the comparators 3-fluoro-4-(trifluoromethyl)aniline or 4-bromo-3-(trifluoromethyl)aniline, this target compound positions the C-Br bond ortho to the -NH2, allowing for a chemoselective Suzuki-Miyaura coupling to introduce a biaryl motif without affecting the fluorine or CF3 groups. 2-Bromo-4-(trifluoromethyl)aniline, which lacks the meta-fluorine, shows less selectivity and more by-product formation in Pd-catalyzed aminations because of the electronically unshielded para-CF3 position .

Medicinal Chemistry Cross-Coupling SAR Development

2-Bromo-3-fluoro-4-(trifluoromethyl)aniline: Optimized Application Scenarios


Key Intermediate in Next-Generation GABA-Gated Chloride Channel Insecticides

This compound is the starting material for the ortho-trifluoromethylaniline fragment found in meta-diamide insecticides like Broflanilide. The specific 2-Br-3-F-4-CF3 pattern is essential for building the intermediate that, after heptafluoroisopropylation, yields the active insecticide. Using this compound ensures the correct regiochemistry and high yield (>85%) as demonstrated in CN109206335A, making it a procurement priority for agrochemical companies developing products to overcome cyclodiene and fipronil resistance [1].

Scaffold for HDAC Inhibitor and Anticancer Agent Synthesis

The presence of an ortho-bromo handle allows for rapid diversification into biaryl anilines, a common motif in histone deacetylase (HDAC) inhibitors. The electron-poor aniline ring, fortified by both meta-fluorine and para-CF3, improves the metabolic stability of the final APIs. Procurement for this purpose is validated by the extensive citation of disubstituted aniline patents (e.g., US8119685) where this substitution pattern is used to arrest neoplastic cell growth [2].

Monomer for Polyfluorinated High-Performance Materials

The divergent electronic properties, hinted at by vibrational analysis of close regioisomers, make this monomer a candidate for synthesizing NLO materials or fluorinated polyimides with high thermal stability and unique dielectric properties. Its predicted boiling point of 228.7°C also confirms its suitability for vapor-phase deposition techniques or high-temperature polymerization reactions where less substituted anilines would decompose .

Quote Request

Request a Quote for 2-Bromo-3-fluoro-4-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.